1-(2,6-Dichloro-benzyl)-3-methyl-piperazine hydrochloride
Description
1-(2,6-Dichloro-benzyl)-3-methyl-piperazine hydrochloride (CAS: 1289386-48-6) is a piperazine derivative with a molecular weight of 295.63 g/mol . The compound features a 2,6-dichlorobenzyl group attached to the nitrogen of a 3-methyl-substituted piperazine ring, forming a hydrochloride salt.
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-3-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2.ClH/c1-9-7-16(6-5-15-9)8-10-11(13)3-2-4-12(10)14;/h2-4,9,15H,5-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFOCPMWNBGUSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=C(C=CC=C2Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-48-6 | |
| Record name | Piperazine, 1-[(2,6-dichlorophenyl)methyl]-3-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichloro-benzyl)-3-methyl-piperazine hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with 3-methylpiperazine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dichloro-benzyl)-3-methyl-piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₁₈Cl₂N₂
- Molecular Weight : Approximately 295.64 g/mol
- Structural Features :
- Piperazine ring which enhances its interaction with biological targets.
- 2,6-Dichlorobenzyl group that increases lipophilicity and potentially alters pharmacokinetic properties.
Pharmacological Applications
1-(2,6-Dichloro-benzyl)-3-methyl-piperazine hydrochloride has been studied for its interactions with various biological targets, leading to potential applications in drug development:
- Inhibitory Effects : Research indicates that this compound may act as an inhibitor for certain enzymes and receptors. For example, it has shown promise as a selective inhibitor of the TYK2 enzyme, which is involved in immune response signaling pathways .
- Antidepressant Activity : Due to its structural similarity to known psychoactive compounds, there is ongoing investigation into its potential use as an antidepressant or anxiolytic agent .
- Modulation of Neurotransmitter Systems : The compound's ability to interact with neurotransmitter systems suggests possible applications in treating neurological disorders .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that can lead to various derivatives with altered biological activities. These derivatives are often explored for enhanced efficacy or reduced side effects in therapeutic contexts.
Synthetic Pathways
- The synthesis commonly starts with commercially available piperazine derivatives and involves reactions such as alkylation and halogenation .
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound:
- TYK2 Inhibition Studies : A study highlighted the compound's selective inhibition of TYK2 in human peripheral blood mononuclear cells (PBMCs), showing significant potency compared to other JAK inhibitors .
- Neuropharmacological Assessment : Investigations into the compound's effects on neurotransmitter systems have indicated potential anxiolytic properties, warranting further exploration in preclinical models .
- Metabolic Stability : Research on metabolic stability in mouse models has shown that the compound maintains acceptable pharmacokinetic profiles, making it a candidate for further development in therapeutic applications .
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloro-benzyl)-3-methyl-piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and its analogues:
Key Observations :
- Substituent Effects: The 2,6-dichlorobenzyl group in the target compound enhances electron-withdrawing effects and lipophilicity compared to HBK15’s phenoxy linker or the trifluoromethyl group in 76835-14-8 .
- Ring Size : Piperazine (6-membered) derivatives generally exhibit greater conformational flexibility than pyrrolidine (5-membered) or piperidine analogues, influencing receptor interaction .
- Salt Forms : Hydrochloride salts improve aqueous solubility, critical for pharmacokinetics, as seen in the target compound and 76835-14-8 .
Biological Activity
1-(2,6-Dichloro-benzyl)-3-methyl-piperazine hydrochloride is a chemical compound with significant potential in various biological applications. This article provides a detailed overview of its biological activity, including antimicrobial properties, antidepressant effects, and its role in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈Cl₂N₂
- Molecular Weight : Approximately 295.64 g/mol
- Structure : The compound features a piperazine core with a dichlorobenzyl substituent, enhancing its lipophilicity and biological activity.
Biological Activity Overview
This compound has been investigated for several biological activities:
- Antimicrobial Properties : The compound exhibits notable antimicrobial and antifungal activities, making it a candidate for further research in infectious disease treatment.
- Antidepressant Effects : Similar to other piperazine derivatives, it may influence neurotransmitter systems by interacting with serotonin and dopamine receptors.
- Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes, which could lead to therapeutic applications in various diseases.
The biological effects of this compound are primarily attributed to its interaction with molecular targets such as receptors and enzymes. The compound may modulate the activity of these targets through competitive inhibition or allosteric modulation, depending on the specific biological context.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting a potential role in developing new antibiotics.
Antidepressant Properties
In vitro studies have shown that the compound can enhance serotonin receptor activity, which is crucial for mood regulation. This effect positions it as a potential candidate for treating depression and anxiety disorders.
Case Studies
Several case studies have highlighted the effectiveness of piperazine derivatives:
- Study on Antimicrobial Efficacy : A comparative analysis of various piperazine derivatives showed that those with similar structural features to this compound exhibited enhanced antibacterial activity against resistant strains of bacteria.
- Clinical Trials for Antidepressant Effects : Preliminary clinical trials indicated improvements in depressive symptoms among participants treated with piperazine derivatives similar to this compound. However, further studies are needed to confirm these findings and explore dosage optimization.
Data Table: Biological Activities Summary
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Antifungal | Exhibits antifungal properties | |
| Antidepressant | Influences serotonin and dopamine receptors | |
| Enzyme Inhibition | Potential to inhibit specific enzymes |
Q & A
Q. What are the recommended synthetic routes for 1-(2,6-Dichloro-benzyl)-3-methyl-piperazine hydrochloride, and how do reaction conditions impact yield?
Methodological Answer: Synthesis typically involves nucleophilic substitution between 2,6-dichlorobenzyl chloride and 3-methylpiperazine under reflux in anhydrous solvents like ethanol or toluene. Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require rigorous drying to avoid hydrolysis.
- Temperature control : Reflux (~80–100°C) ensures sufficient energy for substitution while minimizing decomposition.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) improves purity .
Q. What analytical techniques are essential for structural characterization of this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm the benzyl and piperazine ring substituents. For example, aromatic protons (2,6-dichloro) appear as doublets in the 7.2–7.5 ppm range.
- Mass spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H] at m/z 318.1 for CHClN·HCl).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Conflicting data (e.g., receptor binding affinities) may arise from assay variability or structural analogs. Strategies include:
- Standardized assays : Use radioligand binding assays (e.g., H-labeled ligands for serotonin/dopamine receptors) under controlled pH and temperature.
- Comparative studies : Benchmark against structurally related compounds (e.g., 1-(2,3-dichlorophenyl)-piperazine hydrochloride) to isolate substituent effects .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What computational approaches are effective for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular docking : Software like AutoDock Vina models interactions with target receptors (e.g., 5-HT) to predict binding modes and affinity.
- ADMET prediction : Tools like SwissADME estimate solubility (LogP ~2.5), blood-brain barrier penetration, and CYP450 metabolism.
- Quantum chemical calculations : Density Functional Theory (DFT) optimizes geometry and electrostatic potential maps for reactivity insights .
Q. How can reaction by-products be minimized during large-scale synthesis?
Methodological Answer:
- Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance substitution efficiency.
- In-line monitoring : FTIR or Raman spectroscopy detects intermediates (e.g., unreacted benzyl chloride) in real time.
- Workflow design : Employ flow chemistry for precise temperature and mixing control, reducing side reactions .
Key Methodological Takeaways
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
